molecular formula C23H34O5 B10764786 Resolvin D1 methyl ester

Resolvin D1 methyl ester

Cat. No.: B10764786
M. Wt: 390.5 g/mol
InChI Key: WUKVAFWBFGABJN-ZXQGQRHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolvin D1 methyl ester is a derivative of Resolvin D1, a lipid mediator biosynthesized from docosahexaenoic acid. Resolvins are part of a family of specialized pro-resolving mediators that play a crucial role in resolving inflammation. This compound is a methyl ester version of the free acid, which may act as a lipophilic prodrug form, altering its distribution and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin D1 is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The methyl ester form is synthesized by esterification of the free acid form of Resolvin D1. This involves the reaction of Resolvin D1 with methanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.

Industrial Production Methods: Industrial production of Resolvin D1 methyl ester involves large-scale esterification processes. The process begins with the extraction of docosahexaenoic acid from marine sources, followed by its conversion to Resolvin D1 through enzymatic reactions. The final step involves esterification to produce this compound, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Resolvin D1 methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: It can be reduced to form dehydro derivatives.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide can be used for ester hydrolysis.

Major Products:

Scientific Research Applications

Resolvin D1 methyl ester has a wide range of scientific research applications:

Mechanism of Action

Resolvin D1 methyl ester exerts its effects by interacting with specific receptors on cell surfaces, such as the formyl peptide receptor 2 (FPR2). It activates these receptors, leading to the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This results in the reduction of inflammatory cytokine production and the promotion of resolution of inflammation .

Comparison with Similar Compounds

Uniqueness: Resolvin D1 methyl ester is unique due to its specific receptor interactions and its ability to act as a prodrug, enhancing its pharmacokinetic properties. Its methyl ester form allows for better distribution and stability compared to its free acid form .

Properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-ZXQGQRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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